molecular formula C7H12N2O B2775413 (3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole CAS No. 2445750-74-1

(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

Cat. No. B2775413
CAS RN: 2445750-74-1
M. Wt: 140.186
InChI Key: FSCBDDOKZIRLCN-KNVOCYPGSA-N
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Description

The compound “(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole” is a type of pyrrole, which is a 5-membered heterocyclic aromatic compound with one nitrogen atom and four carbons in a pentagonal ring . Pyrroles are biologically important because their structure is part of the heme group, chlorophyll, and other natural products related to vitamin B12 and bile pigments .


Synthesis Analysis

The synthesis of pyrroles generally involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This reaction can be conducted under neutral or weakly acidic conditions . The Paal-Knorr Pyrrole Synthesis is a common method for this process . Other methods include the Hantzsch synthesis, which involves a reaction between an α-haloketone and a β-dicarbonyl compound in the presence of ammonia .


Chemical Reactions Analysis

Pyrroles generally react with electrophiles at the α position (C2 or C5), due to the highest degree of stability of the protonated intermediate . Pyrroles react easily with nitrating, sulfonating, and halogenating agents .


Physical And Chemical Properties Analysis

Pyrroles are characterized by their aromatic nature and the presence of a nitrogen atom . The unsubstituted compound, pyrrole, is a liquid with a boiling point of 129 °C, which tends to darken when exposed to air or light . It is a dipole molecule, with a dipole moment directed from nitrogen to carbon .

Scientific Research Applications

Pyrrole Chemistry and Its Applications

Pyrrole compounds, including derivatives similar to "(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole," are essential in synthetic organic chemistry due to their versatility in forming various heterocyclic structures. Anderson (1959) explored the nitration products of pyrrole carbonitriles, laying foundational knowledge for subsequent functional group transformations in pyrrole chemistry (H. J. Anderson, 1959).

Tandem Synthesis and Cycloaddition Reactions

Lin et al. (2017) described a tandem synthesis approach for pyrrolo[2,3-b]quinolones, showcasing the utility of nitroso groups in cycloaddition/reductive cyclization reactions. This process exemplifies the application of nitroso-functionalized pyrroles in constructing complex heterocyclic frameworks efficiently (Zhi‐Dong Lin et al., 2017).

Advanced Materials and Sensing Applications

The synthesis of large porphyrin analogues, such as cyclo[6]pyridine[6]pyrrole, demonstrates the application of pyrrole derivatives in developing new materials with unique electronic and structural properties. Zhang et al. (2014) highlighted the synthesis and diverse conformations of these macrocycles, contributing to advancements in materials science (Zhan Zhang et al., 2014).

Corrosion Inhibition

Ali et al. (2008) investigated the application of bicycloisoxazolidines, derived from cycloaddition reactions involving pyrroline oxides, as corrosion inhibitors. This study showcases an industrial application of pyrrole derivatives, emphasizing their potential in corrosion protection strategies (S. Ali et al., 2008).

Safety and Hazards

Pyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and toxic if swallowed. It causes serious eye damage and is harmful if inhaled . Safety measures include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The future directions for the research and application of pyrroles are vast due to their unique properties and wide range of potential applications. For instance, a new synthetic approach to polyfunctional hexahydropyrrolo [3,4- b ]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .

properties

IUPAC Name

(3aS,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCBDDOKZIRLCN-KNVOCYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2C1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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